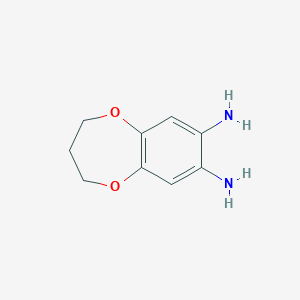

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst to form the dioxepine ring. Subsequent nitration and reduction steps introduce the diamine functionality .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

化学反応の分析

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the diamine groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine involves its interaction with specific molecular targets. It is known to bind to the serotonin transporter, inhibiting serotonin reuptake and increasing serotonin levels in the synaptic cleft. This action is similar to that of other psychoactive compounds, leading to elevated levels of neurotransmitters such as serotonin, dopamine, and norepinephrine .

類似化合物との比較

Similar Compounds

3,4-dihydro-2H-1,4-benzodioxepine: Similar structure but lacks the diamine functionality.

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamine: Contains a methylamine group instead of diamine.

2,3-dihydro-1,4-benzodioxine-6,7-diamine: Similar structure with different ring positions.

Uniqueness

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is unique due to its specific diamine functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

Overview

3,4-Dihydro-2H-1,5-benzodioxepine-7,8-diamine, also known as Benzodioxepine, is a synthetic compound characterized by its unique diamine functionality. This compound has garnered interest due to its potential biological activities, particularly its interaction with neurotransmitter systems.

The primary target of this compound is the serotonin transporter (SERT). The compound binds to SERT, leading to increased levels of serotonin in the synaptic cleft. This elevation in serotonin levels can influence various biochemical pathways associated with mood regulation and anxiety.

Biochemical Pathways

The interaction of Benzodioxepine with SERT not only enhances serotonin availability but also affects the levels of other neurotransmitters such as dopamine and norepinephrine. This triad of neurotransmitter modulation is crucial for understanding the compound's potential therapeutic effects in mood disorders and anxiety-related conditions.

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

- Antidepressant Activity : Research indicates that compounds similar to Benzodioxepine exhibit antidepressant-like effects in animal models. These effects are attributed to enhanced serotonergic activity and modulation of dopaminergic pathways.

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This could make it a candidate for further investigation in neurodegenerative diseases.

- Potential for Drug Development : The unique structure of Benzodioxepine allows it to be a valuable scaffold for developing new drugs targeting serotonin-related disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, a comparison table is provided below:

| Compound Name | Target Receptor | Biological Activity |

|---|---|---|

| This compound | Serotonin Transporter | Antidepressant, Neuroprotective |

| 3,4-Dihydro-2H-1,4-benzodioxepine | Not specified | Limited studies on biological activity |

| 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine | Various receptors | Potentially psychoactive |

Case Studies

A notable case study involved the administration of Benzodioxepine derivatives in animal models exhibiting depressive behaviors. Results demonstrated significant improvements in behavioral assays indicative of reduced anxiety and depression symptoms. The study highlighted the importance of further clinical trials to evaluate safety and efficacy in humans .

特性

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBKYNMKAVVHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。